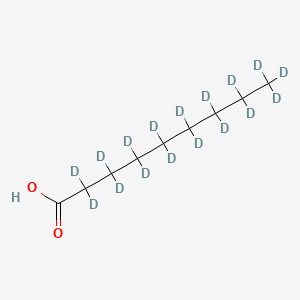

Nonanoic-D17 acid

Description

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Nonanoic-D17 Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of Nonanoic-D17 acid, a deuterated analog of nonanoic acid. The substitution of hydrogen with deuterium atoms offers a valuable tool for various research applications, including metabolic studies, lipidomics, and as an internal standard in mass spectrometry-based analyses.

Core Molecular Data

The key to understanding the utility of this compound lies in its precise molecular characteristics. The incorporation of 17 deuterium atoms significantly alters its mass without substantially changing its chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉HD₁₇O₂ | [1][2] |

| Molecular Weight | 175.34 g/mol | [1][2][3][4] |

| CAS Number | 130348-94-6 | [1][3][4] |

This compound is a saturated fatty acid where 17 of the hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This isotopic labeling makes it readily distinguishable from its naturally occurring counterpart in analytical experiments.

Isotopic Composition and Mass

The molecular weight of a compound is determined by the sum of the atomic masses of its constituent atoms. In the case of this compound, the calculation is as follows:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 1 atom

-

Deuterium (D): 17 atoms

-

Oxygen (O): 2 atoms

Deuterium, an isotope of hydrogen, contains one proton and one neutron, giving it an atomic mass of approximately 2.014 atomic mass units (amu).[5][6][7] This is roughly double the mass of protium (the most common hydrogen isotope), which has only a single proton.[5]

Applications in Research

The significant mass difference between this compound and endogenous nonanoic acid allows it to serve as an excellent internal standard for quantitative analysis.[8] In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the deuterated standard can be spiked into a sample. Since it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio, it enables precise quantification of the target molecule.

Furthermore, its use as an isotopic tracer is invaluable in metabolic studies to track the absorption, distribution, metabolism, and excretion (ADME) of fatty acids within biological systems.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for utilizing this compound as an internal standard in a quantitative mass spectrometry experiment.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. byjus.com [byjus.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. buyisotope.com [buyisotope.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of deuterated nonanoic acid, a critical internal standard for mass spectrometry-based quantitative analysis in metabolomics, lipidomics, and drug development. Accurate quantification of nonanoic acid is essential for research into metabolic disorders, gut microbiome activity, and cellular signaling. The use of stable isotope-labeled nonanoic acid, such as the deuterated forms, allows for precise and accurate measurements by correcting for variability during sample preparation and analysis.

Synthesis of Deuterated Nonanoic Acid

The introduction of deuterium into the nonanoic acid molecule can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions or the use of deuterated reagents. The choice of method dictates the level and position of deuterium incorporation.

Perdeuteration via Metal-Catalyzed Hydrothermal H/D Exchange

A robust method for producing fully deuterated nonanoic acid (nonanoic acid-d17) involves a metal-catalyzed hydrothermal H/D exchange. This technique yields a high degree of deuterium incorporation.[1][2]

Experimental Protocol: Synthesis of Nonanoic Acid-d17

This protocol is adapted from a method used for the synthesis of deuterated fatty acids.[1]

Materials:

-

Nonanoic acid (12 g)

-

Platinum on activated carbon (10% Pt)

-

Sodium deuteroxide (NaOD) in D₂O (40% w/w)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (1 M)

-

Light petroleum

-

Celite

Procedure:

-

A mixture of nonanoic acid, 10% Pt/activated carbon, and 40% w/w NaOD in D₂O is loaded into a pressure reactor.

-

The reactor is degassed with nitrogen, sealed, and heated to 220°C for 3 days with constant stirring.

-

After cooling, the catalyst is removed by filtration through Celite and washed with H₂O.

-

The aqueous filtrate is acidified to pH 2 with 1 M HCl.

-

The crude product is then purified by washing with light petroleum to remove any deuterated octane byproduct, which can form as a result of decarboxylation.

-

The final product, pure nonanoic acid-d17, is obtained after removing the solvent under high vacuum.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 12 g of nonanoic acid | [1] |

| Yield | 10 g (75%) | [1] |

| Isotopic Purity | 98.3% D | [1] |

Selective Deuteration via Acid-Catalyzed H/D Exchange

For the synthesis of selectively deuterated nonanoic acid, such as nonanoic acid-d4, an acid-catalyzed hydrogen-deuterium exchange is a feasible approach. This method targets the α- and β-positions relative to the carboxyl group.[3]

Experimental Protocol: Synthesis of Nonanoic Acid-d4 (General Method)

This is a generalized protocol based on established deuteration methodologies.[3]

Materials:

-

Nonanoic acid

-

Deuterium chloride (DCl) in deuterium oxide (D₂O) (e.g., 35 wt. %)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, nonanoic acid is combined with a molar excess of DCl in D₂O solution.[3]

-

Reaction: The mixture is heated to reflux for 24-48 hours to facilitate the H/D exchange.[3]

-

Workup: After cooling, the reaction mixture is diluted with dichloromethane. The organic layer is washed sequentially with water and brine.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[3]

-

Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure nonanoic acid-d4.[3]

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 60-80% |

| Isotopic Purity (d4) | >95% |

| Chemical Purity | >98% |

Purification of Deuterated Nonanoic Acid

Following synthesis, purification is crucial to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Liquid-Liquid Extraction

This technique is a primary step in the workup of the synthesis reaction to separate the deuterated nonanoic acid from the aqueous, acid-containing phase.

Column Chromatography

For achieving high purity, silica gel column chromatography is a standard and effective method. A non-polar mobile phase, such as a hexane-ethyl acetate gradient, is typically used to separate the more polar nonanoic acid from less polar impurities.[3]

Characterization and Quality Control

The structure, purity, and isotopic enrichment of the final product must be confirmed using various analytical techniques.

Analytical Methods:

| Technique | Purpose |

| ¹H NMR & ¹³C NMR | To confirm the chemical structure and the positions of deuterium incorporation. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the level of deuterium incorporation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess the chemical and isotopic purity. Derivatization to a more volatile ester, such as a pentafluorobenzyl (PFB) ester, is often performed prior to analysis. |

Experimental Protocol: GC-MS Analysis of Nonanoic Acid-d4 PFB Ester (Exemplary)

Materials:

-

Nonanoic acid-d4 sample

-

Pentafluorobenzyl bromide (PFBBr)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Iso-octane

Procedure:

-

Derivatization: A known amount of the nonanoic acid-d4 sample is dissolved in acetonitrile. An excess of PFBBr and DIPEA are added, and the mixture is heated at 60°C for 30 minutes.

-

The solvent is evaporated under a stream of nitrogen.

-

The derivatized sample is reconstituted in iso-octane for GC-MS analysis.

Visualizing the Workflow

Synthesis of Nonanoic Acid-d17

Caption: Workflow for the synthesis of nonanoic acid-d17.

Purification and Analysis Workflow

Caption: General workflow for purification and analysis.

References

Commercial Sources and Technical Applications of High-Purity Nonanoic-D17 Acid: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources of high-purity Nonanoic-D17 acid, a crucial deuterated internal standard for quantitative analysis in metabolomics, lipidomics, and drug development research. This document outlines key specifications from various suppliers, details relevant experimental protocols for its use in mass spectrometry-based analyses, and presents visual workflows to guide researchers in its application.

Commercial Supplier Specifications

This compound (also known as Pelargonic-D17 acid) is a saturated fatty acid with all 17 hydrogens on its acyl chain replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to its endogenous counterpart but mass-shifted, allowing for precise quantification. Several reputable suppliers offer high-purity this compound. The following table summarizes the key quantitative specifications from a selection of these vendors to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Chemical Purity | Isotopic Enrichment (atom % D) |

| Cambridge Isotope Laboratories, Inc. | Nonanoic acid (D17, 98%) | 130348-94-6 | CD3(CD2)7COOH | 98% | Not specified |

| CDN Isotopes | This compound | 130348-94-6 | CD3(CD2)7COOH | Not specified | 98 atom % D[1] |

| MedchemExpress | Nonanoic acid-d17 | 130348-94-6 | C9HD17O2 | 99.44% | Not specified |

| FB Reagents | Nonanoic Acid-d17 | 130348-94-6 | C9HD17O2 | Not specified | 99%[2] |

| ChemScene | Nonanoic acid-d17 | 130348-94-6 | C9HD17O2 | ≥98%[3] | Not specified |

| LGC Standards | This compound | 130348-94-6 | C9D17HO2 | Not specified | Not specified |

Experimental Protocols: Utilization as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS) to correct for variability in sample preparation and instrument response. A known amount of the deuterated standard is spiked into the biological sample at the beginning of the workflow. The ratio of the signal from the endogenous (light) analyte to the deuterated (heavy) internal standard is then used for quantification.

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by GC-MS

This protocol outlines the general steps for the quantification of fatty acids in biological samples, such as plasma, tissues, or cells, using a deuterated internal standard like this compound.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol or methanol).

-

Add a solvent mixture, typically chloroform:methanol (2:1, v/v), to the sample.

-

Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol).

-

Seal the tube and heat at 60-100°C for 10-30 minutes to facilitate the conversion of fatty acids to their more volatile methyl esters.

-

Cool the reaction mixture to room temperature.

3. Extraction of FAMEs:

-

Add water and a non-polar solvent like hexane or iso-octane to the reaction tube.

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer containing the FAMEs to a new tube.

-

Dry the extract with a small amount of anhydrous sodium sulfate.

-

Transfer the final extract to a GC-MS autosampler vial.

4. GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

The FAMEs are separated on a suitable capillary column (e.g., a DB-5ms).

-

The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled fatty acid standard and a fixed concentration of the deuterated internal standard.

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of free fatty acids in biological samples without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

-

Spike a known amount of this compound into the biological sample.

-

Perform a liquid-liquid extraction using a suitable solvent system, such as methyl-tert-butyl ether (MTBE) and methanol, or the Folch method (chloroform:methanol).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic layer containing the fatty acids.

-

Dry the extract under nitrogen.

2. Sample Reconstitution:

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization).

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the fatty acids using a reversed-phase column (e.g., a C18 or C8 column).

-

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each fatty acid and the deuterated internal standard.

-

Quantify the endogenous fatty acids by comparing their peak area ratios to the this compound internal standard against a calibration curve.

Visualizing the Workflow and Logic

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

References

Decoding the Certificate of Analysis for Nonanoic-D17 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Nonanoic-D17 acid. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. These findings are summarized below for clarity and easy reference.

Table 1: Identification and Physical-Chemical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | Pelargonic-d17 Acid, C9:0-d17 |

| Molecular Formula | C₉HD₁₇O₂ |

| Molecular Weight | 175.34 g/mol |

| CAS Number | 130348-94-6 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile) |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity | GC-MS | ≥ 98% |

| Isotopic Purity (Deuterium Enrichment) | HRMS | ≥ 98 atom % D |

| Isotopologue Distribution | HRMS | See Section 2.2 for details |

Experimental Protocols

The quantitative data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies employed for these key experiments.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is assessed to identify and quantify any non-deuterated or other chemical impurities. Due to the low volatility of fatty acids, a derivatization step is required prior to GC-MS analysis.

Derivatization to Pentafluorobenzyl (PFB) Esters:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., acetonitrile).

-

Reagent Addition: A solution of 1% diisopropylethylamine in acetonitrile and a solution of 1% pentafluorobenzyl bromide in acetonitrile are added to the sample.[1]

-

Incubation: The mixture is incubated at room temperature for approximately 20 minutes to allow for the complete conversion of the fatty acid to its PFB ester derivative.[1]

-

Solvent Removal: The solvent is evaporated under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a non-polar solvent, such as iso-octane, for injection into the GC-MS system.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: DB-5ms capillary column (30 m x 250 µm x 0.25 µm) or equivalent.[2]

-

Injector: Split/splitless injector at 320°C with a split ratio of 10:1.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature of 100°C.

-

Ramp at 15°C/min to 160°C.

-

Ramp at 5°C/min to 320°C and hold for 5 minutes.[2]

-

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole MS or equivalent, operated in negative ion chemical ionization (NCI) mode.

-

Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for the derivatized this compound.

The chemical purity is determined by comparing the peak area of the analyte to the total peak area of all detected compounds.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity, or deuterium enrichment, is a critical parameter for isotopically labeled compounds. It is determined by analyzing the distribution of isotopologues using HRMS. It is important to note that achieving 100% isotopic purity is practically impossible, and the final product will be a mixture of molecules with varying numbers of deuterium atoms.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for direct infusion or injection into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire full scan mass spectra.

-

Data Analysis:

-

The relative intensities of the different isotopologue peaks (e.g., M, M-1, M-2, etc., where M is the mass of the fully deuterated molecule) are measured.

-

The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation.[3][4] This calculation accounts for the natural abundance of isotopes (e.g., ¹³C).[3][5]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for CoA Generation

The following diagram illustrates the logical flow of the analytical process, from sample reception to the final generation of the Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis for this compound.

Metabolic Fate and Signaling Pathway of Nonanoic Acid

This compound is a valuable tool for tracing the metabolic fate of medium-chain fatty acids. Once it enters the cell, it undergoes β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Furthermore, fatty acids and their metabolites are known to act as signaling molecules, notably by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][7][8]

Caption: Metabolic fate and PPARα signaling pathway of this compound.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

solubility of Nonanoic-D17 acid in organic solvents

An In-depth Technical Guide to the Solubility of Nonanoic-D17 Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, nonanoic acid (pelargonic acid), as a reliable surrogate. The substitution of hydrogen with deuterium is not expected to significantly alter the solubility profile in organic solvents.

Core Principles of Solubility

Nonanoic acid is a nine-carbon straight-chain saturated fatty acid.[1][2] Its solubility is dictated by the physicochemical properties of its long hydrocarbon tail, which is nonpolar, and its carboxylic acid head, which is polar. This amphipathic nature means it is generally soluble in organic solvents and has low solubility in water.[2][3][4][5] Factors such as temperature and the polarity of the solvent play a crucial role in its solubility.[3]

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Nonanoic Acid in Various Solvents

| Solvent | Formula | Type | Solubility | Notes |

| Chloroform | CHCl₃ | Halogenated | Very Soluble[4] | A common solvent for nonpolar to moderately polar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Very Soluble[4] | A common nonpolar solvent. |

| Ethanol | C₂H₅OH | Alcohol | Soluble[1] | Soluble in 50% and 60% alcohol solutions.[1] |

| Hexane | C₆H₁₄ | Alkane | Very Soluble[3][4] | A nonpolar organic solvent. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Soluble | A stock solution of ≥ 50 mg/mL for this compound can be prepared.[6] |

| Water | H₂O | Polar | Nearly Insoluble[1][2][4] | Solubility is approximately 284 mg/L at 30°C.[1] |

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: Workflow for Solubility Determination.

Conclusion

This compound, like its non-deuterated form, is expected to be highly soluble in a range of common organic solvents, particularly those with low to moderate polarity. For drug development and research applications, solvents such as ethanol, chloroform, diethyl ether, and DMSO are suitable choices. When precise solubility values are required, a systematic experimental determination using methods like the isothermal equilibrium technique is recommended.

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nonanoic acid | 112-05-0 [chemicalbook.com]

- 5. Showing Compound Nonanoic acid (FDB003306) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Long-Term Storage of Nonanoic-D17 Acid

Introduction

This compound (d17-pelargonic acid) is a deuterated, saturated fatty acid widely utilized in metabolic research, lipidomics, and as an internal standard for mass spectrometry-based quantification.[1] Its molecular formula is CD₃(CD₂)₇COOH, with an isotopic enrichment typically around 98 atom % D.[2] The stability of such isotopically labeled standards is paramount for the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its long-term integrity.

Physicochemical Properties and Inherent Stability

Nonanoic acid is a straight-chain saturated fatty acid (SFA), meaning its nine-carbon backbone contains no double bonds.[3] This lack of unsaturation is the primary reason for its high chemical stability. Unlike polyunsaturated fatty acids (PUFAs), SFAs are not susceptible to the rapid lipid peroxidation initiated by the abstraction of hydrogen atoms from bis-allylic positions.[4][5]

The stability of this compound is further enhanced by the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier isotope deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond energy makes the abstraction of a deuterium atom, a key step in oxidative degradation, significantly more difficult, thereby slowing down potential degradation reactions.[6]

Below is a diagram illustrating the factors that contribute to the compound's high stability.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the integrity of this compound over the long term. Recommendations differ based on whether the compound is in its neat form (solid/liquid) or dissolved in a solvent.

Quantitative Storage Recommendations

The following table summarizes the recommended conditions for long-term storage.

| Parameter | Neat Compound (Solid/Liquid) | In Organic Solvent (Stock Solution) |

| Temperature | ≤ -16°C is recommended for maximum shelf-life.[7][8] Some suppliers state stability at room temperature.[9][10] | -20°C ± 4°C is standard for long-term storage.[7][8][11] |

| Container | Glass vial with a Teflon-lined cap.[7][8] | Amber glass vial with a Teflon-lined cap to protect from light.[7][11] |

| Atmosphere | Standard air is acceptable, but flushing with inert gas (Argon, Nitrogen) before sealing is best practice. | Headspace should be flushed with an inert gas (Argon, Nitrogen) before sealing.[7][8] |

| Precautions | Store away from light and moisture.[10] Allow the container to reach room temperature before opening to prevent condensation.[7][8] | Never use plastic containers (e.g., polypropylene, polystyrene) as organic solvents can leach plasticizers.[7][8] |

| Stated Stability | Can be stable for 3 to 5 years or more under recommended conditions.[2][9] Re-analysis after 3 years is advised.[2] | Stock solutions can be stable for several months.[11] Working solutions are less stable and should be prepared fresh.[11] |

Handling Procedures

-

Transferring Neat Compound: When removing a portion of the neat compound, allow the entire container to equilibrate to room temperature before opening to prevent water condensation and potential hydrolysis.

-

Preparing Solutions:

-

Use high-purity solvents compatible with your analytical method, such as methanol, DMSO, or chloroform.[11][12]

-

Work in a clean environment, preferably under a hood, to avoid contamination.

-

Always use glass, stainless steel, or Teflon labware for transfers. Do not use plastic pipette tips for organic solutions.[7][8]

-

-

After Use: Tightly reseal the container, preferably after flushing the headspace with an inert gas, and return it to the appropriate storage temperature promptly.

Experimental Protocol: Long-Term Stability Assessment

To ensure the continued integrity of this compound, especially for lots stored for extended periods, a formal stability assessment is recommended. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which can verify both chemical purity and isotopic enrichment.

Objective

To determine the chemical purity and isotopic enrichment of a stored lot of this compound at predefined time intervals and compare the results against a time-zero analysis.

Materials and Methods

-

Analyte: this compound lot to be tested.

-

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) for purity and a Mass Spectrometer (GC-MS) for identity and isotopic enrichment confirmation.

-

Reagents: Derivatization agent (e.g., BF₃ in Methanol or Diazomethane), high-purity extraction solvents (e.g., heptane, hexane), internal standard (e.g., Heptadecanoic acid).

-

Labware: Glass vials with Teflon-lined caps, glass pipettes, heating block.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

Detailed Procedure

-

Time-Zero Analysis: Upon receiving a new lot, perform a complete analysis. Dissolve a small, accurately weighed amount, derivatize it to its fatty acid methyl ester (FAME), and analyze by GC-MS. Record the chemical purity (via peak area %) and confirm the mass spectrum, paying close attention to the isotopic distribution to verify enrichment.

-

Sample Preparation for Storage: Aliquot the remaining material into several small, amber glass vials appropriate for single use at each time point. Flush each vial with nitrogen or argon before sealing with a Teflon-lined cap.

-

Storage: Place the prepared vials at the desired storage conditions (e.g., -20°C and a real-time condition like room temperature). An accelerated condition (e.g., 40°C) can be included to predict long-term stability.

-

Analysis at Time Points: At each scheduled interval (e.g., 6, 12, 24, and 36 months), remove one vial from each storage condition.

-

Derivatization to FAME: Transfer the contents to a reaction vial. Add methanol and an acidic catalyst like BF₃. Heat the mixture (e.g., at 60°C for 15 minutes) to convert the carboxylic acid to its more volatile methyl ester. After cooling, extract the FAME into an organic solvent like heptane.

-

GC-MS Analysis: Inject the extracted sample onto a GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., a polar wax column). Program the oven temperature to separate the nonanoate methyl ester from any potential impurities.

-

MS Conditions: Operate the mass spectrometer in full scan mode to identify peaks and in selected ion monitoring (SIM) mode to precisely quantify the deuterated and any potential non-deuterated species.

-

-

Data Evaluation: Compare the chemical purity from the GC chromatogram and the isotopic profile from the mass spectrum to the data from the time-zero analysis. Any significant change in purity (e.g., >2%) or the appearance of new peaks would indicate degradation.

Conclusion

This compound is an exceptionally stable molecule due to its saturated nature and the reinforcing effect of deuteration.[6][7] When stored under the recommended conditions—frozen (≤ -16°C), in a glass container with a Teflon-lined cap, and protected from light and moisture—it can be expected to maintain its chemical and isotopic integrity for several years.[2][8] For critical applications, especially when using material that has been stored for over three years, a re-analysis of purity and isotopic enrichment using a robust analytical method like GC-MS is a prudent quality control measure.[2] Adherence to these guidelines will ensure the reliability of this compound as a standard in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]

- 5. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 7. avantiresearch.com [avantiresearch.com]

- 8. stratech.co.uk [stratech.co.uk]

- 9. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]

- 10. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance of Nonanoic Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of nonanoic acid. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this medium-chain fatty acid. This document presents the natural abundances of the constituent elements of nonanoic acid, the theoretical isotopic distribution of the molecule, and detailed experimental protocols for determining its isotopic composition.

Introduction to Natural Isotopic Abundance

The atoms of a given element are not all identical; they can exist in different forms known as isotopes, which possess the same number of protons but varying numbers of neutrons. The natural abundance of an isotope refers to its relative prevalence among all the isotopes of that element found in a particular environment. This natural variation in isotopic composition can provide valuable information about the origin, synthesis, and metabolic pathways of organic molecules. For a molecule like nonanoic acid (C9H18O2), its overall isotopic distribution is a composite of the natural abundances of the isotopes of carbon, hydrogen, and oxygen.

Elemental Isotopic Abundance

The isotopic composition of nonanoic acid is determined by the natural abundances of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen. The following tables summarize the internationally accepted values for the natural abundances of these isotopes.

Table 1: Natural Abundance of Stable Carbon Isotopes [1][2][3]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

Table 2: Natural Abundance of Stable Hydrogen Isotopes [4][5][6][7][8]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 |

Table 3: Natural Abundance of Stable Oxygen Isotopes [9][10][11]

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 |

| ¹⁸O | 17.999160 | 0.205 |

Theoretical Isotopic Distribution of Nonanoic Acid

Direct experimental data on the natural isotopic abundance of the entire nonanoic acid molecule is not commonly published. However, the theoretical relative abundances of its most common isotopologues (molecules differing only in their isotopic composition) can be calculated based on the natural abundances of its constituent elements. Nonanoic acid has a chemical formula of C9H18O2. The following table presents the calculated relative abundances of the monoisotopic peak (M) and the subsequent M+1 and M+2 peaks, which are crucial for mass spectrometry analysis.

Table 4: Calculated Theoretical Isotopic Abundance of Nonanoic Acid (C9H18O2)

| Isotopologue | Description | Relative Abundance (%) |

| M | Composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁶O) | 100.00 |

| M+1 | Contains one ¹³C, one ²H, or one ¹⁷O | 10.08 |

| M+2 | Contains two ¹³C, one ¹⁸O, or combinations of M+1 isotopes | 0.49 |

Note: These are theoretical values. Actual measurements may vary slightly due to isotopic fractionation during natural synthesis and sample processing.

Experimental Protocols for Determining Natural Isotopic Abundance

The determination of the natural isotopic abundance of organic compounds like nonanoic acid is primarily achieved through Isotope Ratio Mass Spectrometry (IRMS) and, for site-specific information, Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique used to measure the relative abundance of isotopes in a sample.[7] For an organic molecule like nonanoic acid, the bulk isotopic composition of carbon and hydrogen is typically determined.

Methodology:

-

Sample Preparation:

-

The nonanoic acid sample must be pure. Purification can be achieved through techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

For bulk isotopic analysis, the purified nonanoic acid is combusted in an elemental analyzer. This process converts the organic compound into simple gases: carbon dioxide (CO2) for carbon isotope analysis and hydrogen gas (H2) for hydrogen isotope analysis.[12]

-

For compound-specific isotope analysis, a gas chromatograph is coupled directly to the IRMS system (GC-C-IRMS).[13][14] The nonanoic acid is first derivatized (e.g., esterified to its methyl ester) to improve its volatility for GC separation.

-

-

Instrumentation and Analysis:

-

The resulting CO2 or H2 gas is introduced into the ion source of the mass spectrometer.

-

In the ion source, the gas molecules are ionized, typically by electron impact.

-

The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

-

Highly sensitive detectors, such as Faraday cups, simultaneously measure the ion beams corresponding to the different isotopes (e.g., for CO2, m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for ¹²C¹⁸O¹⁶O).

-

-

Data Analysis:

-

The isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) are calculated from the measured ion beam intensities.

-

These ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the site-specific natural isotopic abundance within a molecule, a technique known as Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR).[4][9] This method can distinguish the isotopic composition at different atomic positions within the nonanoic acid molecule.

Methodology:

-

Sample Preparation:

-

A high-purity sample of nonanoic acid is required.

-

The sample is dissolved in a deuterated solvent with low residual signals of the nucleus of interest.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer equipped with a cryoprobe is often necessary to achieve the required sensitivity for detecting the low natural abundance of isotopes like ¹³C and ²H.

-

For ¹³C NMR, quantitative acquisition conditions must be employed. This includes using a long relaxation delay and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensity is directly proportional to the number of nuclei.

-

For ²H NMR, the quadrupolar nature of the deuterium nucleus leads to broader signals, but the relative areas of the peaks corresponding to different positions can be integrated to determine site-specific abundances.

-

-

Data Analysis:

-

The integrated intensities of the NMR signals corresponding to each chemically distinct position in the nonanoic acid molecule are measured.

-

The relative abundance of the isotope at each site is calculated from these integrals.

-

The results can reveal intramolecular isotopic fractionation patterns.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the determination of the natural isotopic abundance of nonanoic acid.

Conclusion

This technical guide has provided a detailed overview of the natural isotopic abundance of nonanoic acid, from the fundamental principles to practical experimental methodologies. The provided tables of elemental and molecular isotopic abundances serve as a valuable reference for researchers. The detailed protocols for IRMS and NMR spectroscopy offer a starting point for the experimental determination of isotopic compositions. A thorough understanding of the natural isotopic signature of nonanoic acid is essential for its application in various scientific fields, including metabolism studies, food authenticity, and drug development.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. How to Optimize Your Natural Abundance Isotope Ratio Analysis – Watch the Video - AnalyteGuru [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. Biogeochemistry | Thermo Fisher Scientific - KR [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pelargonic Acid-D17

This technical guide provides a comprehensive overview of the physical state, appearance, and key chemical properties of Pelargonic acid-D17, a deuterated form of nonanoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry where stable isotope-labeled compounds are utilized as internal standards or tracers.

Overview and Chemical Identity

Pelargonic acid-D17, also known as Nonanoic acid-D17, is the deuterium-labeled version of Pelargonic acid (Nonanoic acid), a naturally occurring nine-carbon saturated fatty acid.[1] The deuterium enrichment is typically specified at 98-99%.[2][3][4] Its primary applications in research include its use as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a metabolic tracer.[1]

Synonyms:

-

Nonanoic acid-D17[1]

-

d-nonanoic acid[3]

-

deuterated nonanoic acid[3]

-

n-Nonylic acid-d17[3]

-

n-Nonanoic acid-d17[3]

-

1-Octanecarboxylic acid-d17[3]

-

Nonoic acid, n-Pelargonic acid-d17[3]

Physical State and Appearance

Based on available data for both the deuterated and non-deuterated forms, Pelargonic acid-D17 is a liquid at room temperature.[3] It is typically described as a clear, colorless to pale yellow, oily liquid.[5][6][7] The non-deuterated form is noted to have an unpleasant, rancid odor.[7][8]

Physicochemical Properties

The following table summarizes the key quantitative data for Pelargonic acid-D17 and its non-deuterated analog. Properties for the deuterated compound are often inferred from the non-deuterated form, with the primary difference being the molecular weight.

| Property | Pelargonic acid-D17 | Pelargonic acid (Nonanoic acid) |

| Molecular Formula | C₉HD₁₇O₂[3][9] | C₉H₁₈O₂[7] |

| Molecular Weight | 175.34 g/mol [2][9] | 158.241 g/mol [7] |

| Physical State | Liquid[3] | Oily liquid[7][8] |

| Appearance | Inferred: Clear, colorless to yellowish oily liquid | Clear to yellowish oily liquid[5][7] |

| Melting Point | Not specified | 9 °C to 12.5 °C[6][7] |

| Boiling Point | Not specified | 254 °C to 269 °C[6][7] |

| Density | Not specified | ~0.900 g/cm³[7] |

| Water Solubility | Not specified | Nearly insoluble; ~0.3 g/L[7][8] |

| Solubility | Not specified | Very soluble in organic solvents like chloroform and ether[7][8] |

| Deuterium Purity | ≥98%[2][4][9] | Not Applicable |

Experimental Protocols and Methodologies

General Workflow for Physicochemical Property Determination:

Caption: General experimental workflow for determining physicochemical properties.

Standard test methods from organizations like ASTM International (e.g., ASTM D1078 for boiling range) and the American Oil Chemists' Society (AOCS) are often adapted for such analyses.[10]

Biological and Chemical Context

Metabolic Pathway Involvement: As a fatty acid, Pelargonic acid is involved in lipid metabolism. While it is a medium-chain fatty acid, its metabolic fate involves pathways common to other fatty acids, such as beta-oxidation for energy production.

Caption: Simplified metabolic pathway of Pelargonic acid.

Herbicidal Mode of Action: The ammonium salt of pelargonic acid is used as a non-selective, contact herbicide.[11] Its mode of action does not involve systemic translocation; instead, it works by disrupting the waxy cuticle of the plant, leading to cell membrane damage, leakage, and rapid desiccation of green tissue.[10][11]

Caption: Logical workflow of Pelargonic acid's herbicidal action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 3. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]

- 4. NONANOIC ACID | Eurisotop [eurisotop.com]

- 5. Pelargonic acid [sitem.herts.ac.uk]

- 6. longdom.org [longdom.org]

- 7. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. chemscene.com [chemscene.com]

- 10. ams.usda.gov [ams.usda.gov]

- 11. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

CAS number for Nonanoic-D17 acid

An In-depth Technical Guide to Nonanoic-D17 Acid for Researchers and Drug Development Professionals

Introduction

This compound, the deuterated analogue of nonanoic acid (also known as pelargonic acid), is a stable isotope-labeled fatty acid. Its use is pivotal in advanced research, particularly in the fields of metabolomics, lipidomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen atoms with deuterium provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based assays and as a tracer to investigate metabolic pathways without altering the fundamental chemical properties of the molecule.[2] This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in a research setting.

Physicochemical and Identification Data

For effective utilization in experimental design, a clear understanding of the compound's properties is essential. The following table summarizes key quantitative data for both this compound and its unlabeled counterpart for comparative purposes.

| Property | This compound | Nonanoic Acid (Pelargonic Acid) |

| CAS Number | 130348-94-6[3][4][5][6] | 112-05-0[4][5][7] |

| Molecular Formula | C₉HD₁₇O₂ / CD₃(CD₂)₇COOH[3][7] | C₉H₁₈O₂ / CH₃(CH₂)₇COOH[8] |

| Molecular Weight | 175.34 g/mol [1][3][7] | 158.24 g/mol [8] |

| Synonyms | Pelargonic acid-d17, n-Nonylic acid-d17[3][5] | Pelargonic acid, Nonylic acid |

| Appearance / Form | Liquid[5] | Colorless to yellowish oily liquid[8][9] |

| Isotopic Enrichment | ≥98 atom % D[7] | Not Applicable |

| Chemical Purity | ≥98%[3] | Not Applicable |

| Melting Point | Not specified | 12.5 °C[8] |

| Boiling Point | Not specified | 254 °C[8] |

| Storage Conditions | Room temperature, away from light and moisture[1][5][7] | Not specified |

| Stability | Stable under recommended storage conditions[7] | Not specified |

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool for the scientific community.

-

Internal Standard for Quantitative Analysis : The primary application of this compound is as an internal standard in mass spectrometry (GC-MS or LC-MS) analysis.[2] By adding a known quantity to a sample, it allows for the precise quantification of endogenous, unlabeled nonanoic acid, correcting for variations during sample preparation and analysis.

-

Metabolic and Pharmacokinetic Tracing : Deuterated compounds are ideal for tracing the metabolic fate of molecules in biological systems.[10] Researchers can administer this compound and track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development and metabolic research.[2]

-

Lipid Peroxidation Studies : Deuterium-reinforced polyunsaturated fatty acids (PUFAs) have been shown to inhibit lipid peroxidation, a key process in cellular damage implicated in various diseases.[11][12] While nonanoic acid is a saturated fatty acid, the principles of using deuterated lipids to probe and potentially mitigate oxidative damage are a significant area of research with therapeutic potential.[11]

-

Penetration Enhancer Research : Unlabeled nonanoic acid is investigated as a transdermal penetration enhancer, a substance that helps drugs permeate the skin.[13] this compound can be used in mechanistic studies to quantify the uptake and distribution of the enhancer itself within skin layers.[13]

Experimental Protocol: Quantification of Nonanoic Acid in Plasma using this compound as an Internal Standard via GC-MS

This protocol provides a detailed methodology for the quantification of nonanoic acid in a biological matrix. It is a representative workflow synthesized from standard practices in the field.[14]

1. Objective: To accurately quantify the concentration of endogenous nonanoic acid in human plasma samples.

2. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Nonanoic Acid (Calibration Standard)

-

Human Plasma (K2-EDTA)

-

Chloroform (CHCl₃), HPLC grade

-

Methanol (CH₃OH), HPLC grade

-

Hydrochloric Acid (HCl)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (Derivatizing Agent)

-

Ethyl Acetate, HPLC grade

-

Anhydrous Sodium Sulfate

-

Microcentrifuge tubes (1.5 mL)

-

GC vials with inserts

3. Experimental Workflow Diagram

Caption: Workflow for GC-MS quantification of nonanoic acid using a deuterated internal standard.

4. Step-by-Step Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of this compound (IS) at 1 mg/mL in methanol.

-

Prepare a stock solution of unlabeled Nonanoic Acid at 1 mg/mL in methanol.

-

Create a series of calibration standards by spiking blank plasma with the unlabeled stock to achieve concentrations ranging from 0.1 to 50 µg/mL.

-

-

Sample Preparation and Lipid Extraction:

-

Pipette 100 µL of each plasma sample, calibration standard, and a blank control into separate 1.5 mL microcentrifuge tubes.

-

Spike each tube (except the blank) with 10 µL of a 10 µg/mL working solution of the this compound IS.

-

Acidify samples with 10 µL of 1M HCl to ensure fatty acids are protonated.

-

Add 600 µL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to each tube.[14]

-

Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the lower organic layer to a new tube, avoiding the protein interface.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

-

Derivatization for GC-MS:

-

To the dried lipid extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent MTBSTFA.

-

Seal the tubes tightly and heat at 60°C for 30 minutes to form TBDMS esters, which are more volatile and thermally stable for GC analysis.

-

Cool to room temperature and transfer the solution to a GC vial with an insert.

-

-

GC-MS Instrumental Analysis:

-

Injection: Inject 1 µL of the derivatized sample.[14]

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[14]

-

MS Detector: Operate in Electron Impact (EI) ionization mode.[14]

-

Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Monitor m/z for TBDMS-Nonanoate (analyte).

-

Monitor m/z for TBDMS-Nonanoate-D17 (internal standard).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.

-

Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.

-

Determine the concentration of nonanoic acid in the plasma samples by interpolating their area ratios from the calibration curve.

-

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalysis, while its application as a metabolic tracer provides deep insights into the behavior of fatty acids in biological systems. The detailed protocol provided herein offers a practical framework for its implementation in a laboratory setting, enabling high-quality data generation for a wide range of scientific investigations.

References

- 1. Nonanoic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-9501-1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. n-Nonanoic Acid-d17 | CAS 130348-94-6 | LGC Standards [lgcstandards.com]

- 5. Nonanoic Acid-d17 | FB Reagents [fbreagents.com]

- 6. usbio.net [usbio.net]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 9. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 12. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nonanoic Acid and Other Short-Chain Fatty Acids Using Nonanoic-D17 Acid as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is essential for understanding their roles in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for fatty acid analysis due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard is a gold standard in mass spectrometry-based quantification, as it effectively corrects for variations during sample preparation, injection volume, and matrix effects.[2] Deuterated internal standards, such as Nonanoic-D17 acid, are chemically identical to their non-deuterated counterparts, ensuring similar extraction recovery and ionization efficiency, which leads to highly accurate and precise quantification.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of nonanoic acid and other short-chain fatty acids (SCFAs) in biological samples using this compound as an internal standard.

Experimental Workflow

The general workflow for the quantification of fatty acids using a deuterated internal standard involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.[2] The internal standard is introduced early in the sample preparation process to ensure it undergoes the same experimental variations as the analyte.

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Deuterated Internal Standard

1.0 Principle

This protocol outlines a robust and widely applicable method for the quantitative analysis of fatty acids in biological samples, such as plasma. The methodology involves a comprehensive lipid extraction, followed by the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs). Gas chromatography-mass spectrometry (GC-MS) is then employed for the separation and quantification of these FAMEs.[1][2] To ensure high accuracy and precision, this protocol utilizes a stable isotope-labeled internal standard, Nonanoic-D17 acid. The internal standard is introduced early in the sample preparation process to account for any variability that may arise during extraction, derivatization, and injection.[3][4]

2.0 Materials and Reagents

-

Solvents:

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Toluene (anhydrous)

-

Isooctane

-

-

Reagents:

-

This compound (Internal Standard)

-

Boron trifluoride-methanol (BF3-methanol) solution (12-14%)[1]

-

Sodium chloride (NaCl)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column

-

Autosampler vials with inserts

-

3.0 Experimental Protocol

3.1 Sample Preparation (Lipid Extraction from Plasma)

The Folch method is a widely recognized "gold standard" for lipid extraction.[2]

-

In a glass centrifuge tube, combine 100 µL of plasma with a known amount of the this compound internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[5]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

To induce phase separation, add 0.5 mL of a 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

-

Carefully aspirate the upper aqueous layer and discard it.

-

Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.

3.2 Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase the volatility of the fatty acids for GC-MS analysis, they must be converted to their corresponding methyl esters.[1][6]

-

To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[1]

-

Securely cap the tube and vortex briefly to dissolve the lipid residue.

-

Heat the mixture in a heating block or water bath at 60°C for 10 minutes.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water to the tube, then vortex thoroughly to extract the FAMEs into the hexane layer.

-

Centrifuge at a low speed to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

4.0 GC-MS Analysis

4.1 Instrumental Parameters

The following are typical GC-MS parameters for FAME analysis and may require optimization for your specific instrument and application.[1][6]

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector: Split/Splitless, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp 1: Increase to 170°C at 11°C/min.

-

Ramp 2: Increase to 175°C at 0.8°C/min.

-

Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.[7]

-

-

MS Transfer Line Temperature: 240°C.[6]

-

MS Quadrupole Temperature: 150°C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550).

5.0 Data Analysis and Quantification

-

Peak Identification: Identify the FAME peaks in the chromatogram based on their retention times compared to known standards.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the samples.

-

Quantification: For each fatty acid, calculate the ratio of its peak area to the peak area of the this compound internal standard. Plot these ratios against the known concentrations of the calibration standards to generate a calibration curve. The concentration of each fatty acid in the unknown samples can then be determined from this curve.

6.0 Quantitative Data Summary

The following table provides an example of how to present the quantitative data for fatty acid analysis in plasma samples.

| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Myristic Acid (C14:0) | 10.5 | 150,000 | 500,000 | 0.30 | 15.0 |

| Palmitic Acid (C16:0) | 12.8 | 800,000 | 500,000 | 1.60 | 80.0 |

| Stearic Acid (C18:0) | 15.2 | 450,000 | 500,000 | 0.90 | 45.0 |

| Oleic Acid (C18:1) | 15.5 | 1,200,000 | 500,000 | 2.40 | 120.0 |

| Linoleic Acid (C18:2) | 16.1 | 950,000 | 500,000 | 1.90 | 95.0 |

7.0 Experimental Workflow Diagram

Caption: GC-MS workflow for fatty acid quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. benchchem.com [benchchem.com]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipidomics Sample Preparation Using Nonanoic-D17 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a powerful tool for understanding cellular metabolism, identifying disease biomarkers, and advancing drug development.[1][2][3] Accurate and reproducible sample preparation is a critical first step in any lipidomics workflow to ensure high-quality data.[4] This document provides detailed application notes and protocols for the preparation of biological samples for lipidomics analysis, with a specific focus on the use of Nonanoic-D17 acid as an internal standard for precise quantification.

Nonanoic acid, a nine-carbon saturated fatty acid, is a key intermediate in fatty acid metabolism.[1] Its accurate quantification is crucial for studying metabolic disorders and the gut microbiome.[1] The stable isotope dilution (SID) method, utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for precise and accurate quantification in mass spectrometry.[1] This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thus correcting for analytical variability and sample preparation losses.[1]

Experimental Workflow

The overall workflow for lipidomics sample preparation using this compound involves several key stages, from sample collection and homogenization to lipid extraction and preparation for analysis. The following diagram illustrates the typical experimental process.

Caption: Experimental workflow for lipidomics sample preparation.

Key Experimental Protocols

Accurate lipid analysis relies on robust and reproducible experimental procedures. The following sections detail widely used methods for lipid extraction from biological matrices. The addition of this compound should occur at the earliest stage of sample handling to account for variability throughout the entire process.[1]

Lipid Extraction Methods

The choice of extraction method depends on the sample type and the lipid classes of interest. The two most common methods are the Folch and Bligh & Dyer procedures.

a) Folch Method

This method is well-suited for lipid extraction from tissues and uses a chloroform:methanol (2:1, v/v) mixture.[5]

-

Homogenization: Homogenize the tissue sample (e.g., 50 mg) with 20 volumes of a cold chloroform:methanol (2:1, v/v) solution containing the known amount of this compound internal standard.[1][5]

-

Agitation: Agitate the mixture for 15-20 minutes at room temperature.[5]

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and centrifuge at a low speed (e.g., 3000 x g for 5 minutes) to separate the phases.[1][5]

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new tube.[5]

-

Drying: Dry the collected lipid extract under a stream of nitrogen.

b) Bligh & Dyer Method

This technique is suitable for samples with a higher water content, such as plasma or serum.[5]

-

Initial Extraction: For each 1 mL of sample (e.g., 100 µL plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) solution containing the this compound internal standard and vortex thoroughly.[1][5]

-

Phase Separation: Add 1.25 mL of chloroform, vortex, and then add 1.25 mL of distilled water and vortex again.[5]

-

Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve phase separation.[6]

-

Lipid Collection: The lower organic phase contains the lipids and should be carefully collected.

-

Drying: Dry the lipid extract under a stream of nitrogen.

c) Methyl-tert-butyl ether (MTBE) Method

This is another effective method for lipid extraction that is compatible with mass spectrometry.

-

Extraction: To the sample, add cold methanol followed by cold MTBE. Vortex the mixture.[7]

-

Phase Separation: Add water to induce phase separation and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

-

Lipid Collection: Collect the upper organic phase.[7]

-

Drying: Dry the collected phase in a SpeedVac and store at -80°C until analysis.[7]

Sample Preparation for Analysis

a) For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[5]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as an acetonitrile/isopropanol/water mixture (e.g., 65:30:5 v/v/v).[7]

-

Analysis: Analyze the sample using an LC-MS/MS system. A common mobile phase consists of an acetonitrile/water gradient with an additive like ammonium acetate to improve ionization.[5] Electrospray ionization (ESI) in negative mode is commonly used for detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

b) For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, fatty acids are typically derivatized to increase their volatility.

-

Derivatization (Acid-Catalyzed Esterification):

-

Analysis: Inject the FAMEs into the GC-MS system for analysis.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve to accurately quantify the concentration of endogenous nonanoic acid and other fatty acids. A series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard are prepared and analyzed.[1] The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Curve Data for Nonanoic Acid Quantification

| Standard Concentration (µM) | Analyte Peak Area | Internal Standard (Nonanoic-D17) Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,000 | 1,000,000 | 0.015 |

| 0.5 | 75,000 | 1,000,000 | 0.075 |

| 1.0 | 150,000 | 1,000,000 | 0.150 |

| 5.0 | 750,000 | 1,000,000 | 0.750 |

| 10.0 | 1,500,000 | 1,000,000 | 1.500 |

| 50.0 | 7,500,000 | 1,000,000 | 7.500 |

Table 2: Typical LC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C8 or C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate |

| Gradient | Optimized for separation of fatty acids |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Nonanoic Acid) | [M-H]⁻ (m/z 157.1) |

| Product Ion (Nonanoic Acid) | To be determined empirically |

| Precursor Ion (this compound) | [M-H]⁻ (m/z 174.2) |

| Product Ion (this compound) | To be determined empirically |

| Collision Energy | Optimized for each transition |

Note: The exact MRM transitions and optimal collision energies should be determined empirically on the specific mass spectrometer being used.[1]